molecular formula C21H20N6O4 B12850644 N-(4-(((2-Amino-9H-purin-6-yl)oxy)methyl)benzyl)-2-(3,4-dihydroxyphenyl)acetamide

N-(4-(((2-Amino-9H-purin-6-yl)oxy)methyl)benzyl)-2-(3,4-dihydroxyphenyl)acetamide

Cat. No.: B12850644
M. Wt: 420.4 g/mol
InChI Key: CSEGVONUAGGYPM-UHFFFAOYSA-N
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Description

N-(4-(((2-Amino-9H-purin-6-yl)oxy)methyl)benzyl)-2-(3,4-dihydroxyphenyl)acetamide is a purine-derived compound featuring a benzyl linker connecting a 2-amino-9H-purin-6-yl group to an acetamide moiety substituted with a 3,4-dihydroxyphenyl ring. The 3,4-dihydroxyphenyl group is notable for its redox properties, which may influence biological interactions such as metal chelation or free radical scavenging .

Properties

Molecular Formula

C21H20N6O4

Molecular Weight

420.4 g/mol

IUPAC Name

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2-(3,4-dihydroxyphenyl)acetamide

InChI

InChI=1S/C21H20N6O4/c22-21-26-19-18(24-11-25-19)20(27-21)31-10-13-3-1-12(2-4-13)9-23-17(30)8-14-5-6-15(28)16(29)7-14/h1-7,11,28-29H,8-10H2,(H,23,30)(H3,22,24,25,26,27)

InChI Key

CSEGVONUAGGYPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=CC(=C(C=C2)O)O)COC3=NC(=NC4=C3NC=N4)N

Origin of Product

United States

Biological Activity

N-(4-(((2-Amino-9H-purin-6-yl)oxy)methyl)benzyl)-2-(3,4-dihydroxyphenyl)acetamide, a compound with the CAS number 2409597-12-0, has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

PropertyValue
Molecular FormulaC₁₉H₁₈N₆O₄
Molecular Weight420.4 g/mol
CAS Number2409597-12-0

The compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in tumor progression. For instance, studies indicate that compounds with similar structures can inhibit human alkyltransferase, which is crucial for DNA repair mechanisms in cancer cells .
  • Intercalation : Although not directly proven for this compound, related purine derivatives have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism is often associated with anti-tumor activity .
  • Cell Cycle Modulation : Preliminary studies suggest that similar compounds can affect cell cycle progression, leading to increased apoptosis in cancer cells .

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to this compound:

  • Study on Cell Lines : In vitro tests on human epidermoid carcinoma cells (KB cells) showed that related compounds can inhibit cell proliferation in a dose-dependent manner. When treated with 50 µM concentrations, significant cell cycle arrest was observed at S and G2/M phases .

Case Studies

  • Inhibition of Alkyltransferase : A comparative study highlighted that meta-substituted aminomethyl groups on benzyl derivatives significantly enhance the inhibition of alkyltransferase compared to other substitutions. This suggests that structural modifications can lead to improved biological activity against cancer-related enzymes .
  • Molecular Modeling : Computational studies have indicated that specific substitutions on the benzyl ring can increase binding affinity to target proteins involved in DNA repair pathways. This modeling supports the hypothesis that structural optimization could enhance the efficacy of this compound in therapeutic applications .

Comparison with Similar Compounds

Purine-Bearing Analogs

  • BG-Nor2 (): Retains the purine-benzyl core but replaces the dihydroxyphenyl with a bicycloheptenyl group. This hydrophobic substituent may enhance membrane permeability compared to the hydrophilic dihydroxyphenyl group. The high yield (83%) suggests efficient synthetic routes for this analog .
  • Nitrophenoxy Derivative (): Incorporates a nitro group, which could alter electronic properties and reactivity.

Acetamide-Linked Variants

  • Coumarin Analog () : The coumarin moiety introduces fluorescence capabilities, making this analog suitable for imaging or tracking studies. The intermediate yield (59%) indicates moderate synthetic efficiency .
  • RL-3940 () : The PEG-alkyne substituent enables bioorthogonal "click" reactions, useful for conjugating the compound to biomolecules. The PEG chain enhances aqueous solubility, addressing a common limitation of hydrophobic purine derivatives .

Dihydroxyphenyl-Containing Compounds

  • N-(3,4-Dihydroxyphenyl)acetamide (): This fragment of the target compound exhibits mutagenicity in experimental models, suggesting that the dihydroxyphenyl group may contribute to toxicity. Analogs lacking this moiety (e.g., BG-Nor2) might offer safer profiles .

Research Findings and Implications

  • Synthetic Efficiency: High-yield analogs like BG-Nor2 (83%) demonstrate feasible routes for scaling production, whereas lower yields/purity in others (e.g., 45% in ) highlight the need for optimization .
  • Functional Versatility : Substituents such as PEG-alkyne () or coumarin () expand applications from targeted drug delivery to molecular imaging, underscoring the adaptability of the purine-benzyl-acetamide scaffold .

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